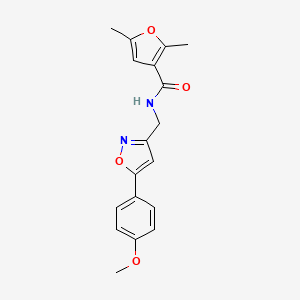

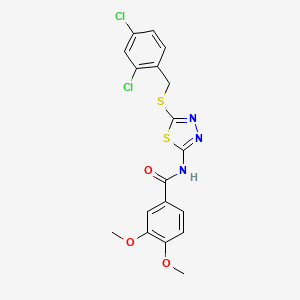

![molecular formula C14H17N3O2S B2648824 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 2034568-31-3](/img/structure/B2648824.png)

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide” is a compound that belongs to the class of heterocyclized dipeptides . It is related to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, which are known for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of this compound involves several steps. For example, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 was synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile (4a), through the bis-O-acetoxyamidoxime followed by hydrogenation in glacial acetic acid .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, coupling, deprotection, oxidation, and hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as 1H, 13C NMR, Mass, and IR .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Relayed Proton Brake Mechanism : The study by Furukawa et al. (2020) discusses the addition of methane sulfonic acid to a related compound, leading to selective protonation and significant deceleration of rotation rates around specific bonds through a relayed brake mechanism. This illustrates the compound's potential role in controlling molecular motion (Furukawa et al., 2020).

Lanthanide Helicates : A different research by Elhabiri et al. (1999) involves the synthesis of lanthanide carboxylates using a segmental ligand related to the compound . This research highlights the stability and luminescence of these metal-organic frameworks in water, indicating the compound's utility in creating luminescent materials (Elhabiri et al., 1999).

Application in Synthesis and Material Science

Synthesis of HMG-CoA Reductase Inhibitors : Watanabe et al. (1997) explored the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating the compound's role in synthesizing potent inhibitors for cholesterol biosynthesis. This underscores the versatility of such compounds in medicinal chemistry synthesis (Watanabe et al., 1997).

Fluorescent Probes Development : Abdul-Aziz et al. (1995) reported on the synthesis of substituted tetraarylbenzo derivatives using a process that involves treatment with methanesulfonyl chloride. These compounds exhibit high fluorescence and may serve as fluorescent probes, indicating potential applications in bioimaging and sensors (Abdul-Aziz et al., 1995).

Molecular and Supramolecular Structures

- Metal Coordination : Jacobs et al. (2013) studied the molecular and supramolecular structures of N-(2-pyridin-2-yl)ethyl derivatives of methane-, benzene-, and toluenesulfonamide. Their findings reveal prospective ligands for metal coordination, suggesting applications in the development of coordination complexes and metal-organic frameworks (Jacobs et al., 2013).

Catalysis and Synthesis

- Gas Separation Performance : Islam et al. (2005) discussed the preparation of flexible pyrolytic membranes from sulfonated polyimides for gas separation, indicating how modifications at the molecular level can enhance material properties for specific applications (Islam et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities. For example, some of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have shown promising anticancer activities . Therefore, “N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide” could potentially be explored for similar activities in future studies.

Eigenschaften

IUPAC Name |

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-20(18,19)16-12-7-3-2-6-11(12)13-10-17-9-5-4-8-14(17)15-13/h2-3,6-7,10,16H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFXQGCWKZRGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2=CN3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

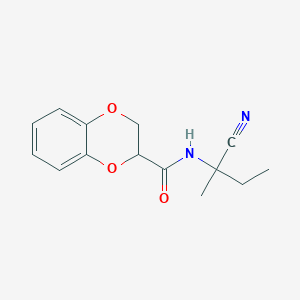

![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)

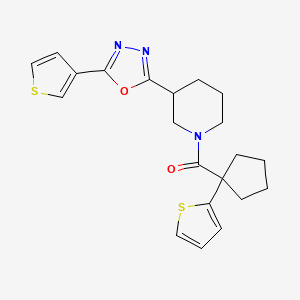

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)

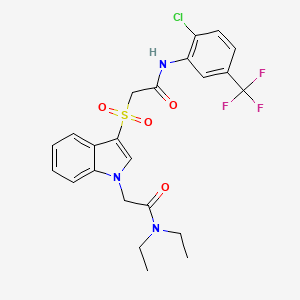

![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)

![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)

![1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride](/img/structure/B2648751.png)

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)

![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)

![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)